(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a benzo[d]thiazole moiety, and a nitro group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetkinase enzymes . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.
Mode of Action
It is likely that it interacts with its target kinase enzymes by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cellular signaling pathways, potentially leading to therapeutic effects.
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could affect a variety of signaling pathways within the cell . These pathways could include those involved in cell growth, proliferation, and survival, among others.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed throughout the body.
Result of Action
As a potential kinase inhibitor, it could lead to changes in cellular signaling, potentially affecting cell growth, proliferation, and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules or drugs could potentially affect the compound’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Nitration: The benzo[d]thiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.
Coupling Reaction: Finally, the benzo[d]thiazole and thiophene intermediates are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, hydrogenation over palladium.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications. Studies have indicated its efficacy against certain bacterial strains and cancer cell lines, making it a subject of ongoing research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- 5-chloro-N-(6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- 5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Uniqueness
Compared to similar compounds, (E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3S2/c1-16-8-3-2-7(17(19)20)6-10(8)22-13(16)15-12(18)9-4-5-11(14)21-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYBXWVRCBQKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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